molecular formula C8H8N2O3S B13983696 N-cyclopropyl-5-nitrothiophene-2-carboxamide

N-cyclopropyl-5-nitrothiophene-2-carboxamide

Cat. No.: B13983696
M. Wt: 212.23 g/mol
InChI Key: VHTMZSKNDOSLRE-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

N-cyclopropyl-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include reduced or substituted derivatives of the original compound .

Scientific Research Applications

N-cyclopropyl-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency .

Comparison with Similar Compounds

N-cyclopropyl-5-nitrothiophene-2-carboxamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-cyclopropyl-5-nitrothiophene-2-carboxamide

InChI

InChI=1S/C8H8N2O3S/c11-8(9-5-1-2-5)6-3-4-7(14-6)10(12)13/h3-5H,1-2H2,(H,9,11)

InChI Key

VHTMZSKNDOSLRE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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